molecular formula C26H24N2O3 B7704705 N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide

N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide

Cat. No. B7704705
M. Wt: 412.5 g/mol
InChI Key: ZZPVJHIZJJIHFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is known for its unique chemical structure and its ability to interact with biological systems, making it a promising candidate for future research.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in the inflammatory response. This compound has also been shown to modulate the activity of certain ion channels and receptors, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has been shown to exhibit significant anti-inflammatory and analgesic effects in various animal models. It has also been shown to modulate the activity of certain neurotransmitters and ion channels, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide in lab experiments include its unique chemical structure and its potential applications in medicinal chemistry and pharmacology. However, its limitations include its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide. One potential direction is to further investigate its mechanism of action and its potential applications in the treatment of inflammatory and pain-related disorders. Another direction is to explore its potential applications in other fields, such as biochemistry and materials science. Additionally, further research is needed to determine its safety and toxicity profile, as well as its potential interactions with other drugs and compounds.

Synthesis Methods

The synthesis of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide involves several steps, including the reaction of 2,3-dimethylaniline with 3-methoxybenzoyl chloride, followed by the reaction of the resulting compound with 2-hydroxy-3-(chloromethyl)quinoline. The final product is obtained through a series of purification steps, including crystallization and recrystallization.

Scientific Research Applications

N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory and pain-related disorders.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-3-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3/c1-17-8-6-13-24(18(17)2)28(26(30)20-10-7-11-22(15-20)31-3)16-21-14-19-9-4-5-12-23(19)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPVJHIZJJIHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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